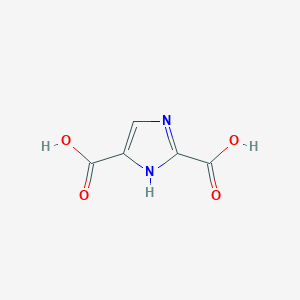

1H-Imidazole-2,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

175874-61-0 |

|---|---|

Molecular Formula |

C5H4N2O4 |

Molecular Weight |

156.1 g/mol |

IUPAC Name |

1H-imidazole-2,5-dicarboxylic acid |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-1-6-3(7-2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) |

InChI Key |

ZUUNZDIGHGJBAR-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=N1)C(=O)O)C(=O)O |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)C(=O)O |

Synonyms |

1H-Imidazole-2,4-dicarboxylicacid(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole 2,4 Dicarboxylic Acid and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the imidazole (B134444) core and introducing carboxylic acid functionalities often rely on well-established organic reactions. These approaches, while foundational, may sometimes involve harsh conditions or multiple steps.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of imidazole rings, typically involving the reaction of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia (B1221849), or the reaction between a compound containing a dinitrogen moiety and a suitable partner.

A notable approach for a related isomer, imidazole-4,5-dicarboxylic acid, avoids a potentially hazardous oxidation step by starting with diaminomaleonitrile (B72808) (DAMN). acs.org The process begins with the condensation of DAMN with formic acid to produce 4,5-dicyanoimidazole (B129182) (DCI). acs.org This intermediate is then alkylated and subsequently hydrolyzed to yield the target dicarboxamide derivative. acs.org This route is considered more cost-effective than starting with imidazole-4,5-dicarboxylic acid (IDA). acs.org

Another classical condensation method involves the reaction of the potassium salt of ethyl isocyanoacetate with isothioureas. mdpi.com This reaction, catalyzed by copper(I) chloride in hexamethylphosphoric triamide (HMPT) at room temperature, yields a mixture of disubstituted imidazole-4-carboxylate esters. mdpi.com

Table 1: Examples of Condensation Reactions for Imidazole Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Diaminomaleonitrile (DAMN), Formic acid | - | 4,5-Dicyanoimidazole | acs.org |

| Ethyl isocyanoacetate, Isothioureas | Copper(I) chloride | Imidazole-4-carboxylate esters | mdpi.com |

Cyclization Processes

Cyclization reactions are fundamental to forming the five-membered imidazole ring from acyclic precursors. These methods often offer high efficiency and control over the final substitution pattern.

One prominent method is the [3+2] cycloaddition of vinyl azides with amidines, which proceeds without a catalyst to produce 2,4-disubstituted imidazoles in good to excellent yields. nih.gov This approach is valued for its high functional group tolerance and site-selective synthesis of imidazoles that have free N-H and C-5 positions, allowing for further functionalization. nih.gov

Another strategy is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃). organic-chemistry.org This reaction leads to the formation of 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org Mechanistic studies suggest the process involves the sequential removal of two nitrogen atoms from the azide. organic-chemistry.org

For the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, a key step is the cycloaddition reaction between ethyl isocyanoacetate and various imidoyl chlorides. mdpi.com This pathway allows for the construction of a diverse library of imidazole derivatives by varying the substituents on the starting materials. mdpi.com

Table 2: Overview of Cyclization Strategies for Imidazole Derivatives

| Cyclization Type | Reactants | Product | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Vinyl azides, Amidines | 2,4-Disubstituted imidazoles | nih.gov |

| [4+1] Oxidative Cyclization | Enamines, TMSN₃ | 2,5-Disubstituted imidazole-4-carboxylic derivatives | organic-chemistry.org |

| Cycloaddition | Ethyl isocyanoacetate, Imidoyl chlorides | 1,5-Diaryl-1H-imidazole-4-carboxylate esters | mdpi.com |

Oxidation Methods

Oxidation of pre-functionalized imidazoles or their precursors is a common route to introduce carboxylic acid groups. The choice of oxidant and substrate is critical to achieve the desired product without over-oxidation or degradation of the imidazole ring.

A historical synthesis of imidazole-4,5-dicarboxylic acid involves the oxidation of benzimidazole (B57391) using strong oxidizing agents like potassium permanganate. google.com However, this method can be expensive. google.com A more economical route involves a two-step process where imidazole is first reacted with a 2- to 5-fold molar amount of formaldehyde (B43269) to create a mixture of hydroxymethylated imidazoles. google.com This mixture is subsequently treated with nitric acid at elevated temperatures (100° to 140° C) to oxidize the hydroxymethyl groups to carboxylic acids, yielding imidazole-4,5-dicarboxylic acid. google.com

For the synthesis of the 1H-imidazole-2-carboxylic acid isomer, a mild oxidation of imidazole-2-carboxaldehyde with a 30% aqueous solution of hydrogen peroxide (H₂O₂) can be employed. chemicalbook.com The reaction proceeds at room temperature over 72 hours, affording the product in a high yield of 97.5%. chemicalbook.com It is noted that heating the product can cause decarboxylation. chemicalbook.com

Decarboxylation Strategies for Isomers

Selective decarboxylation of imidazole polycarboxylic acids is a useful strategy for preparing isomers that are otherwise difficult to synthesize directly. This method allows for the removal of a specific carboxyl group, leading to mono- or di-carboxylic acids with different substitution patterns.

One documented method is the partial decarboxylation of 4,5-imidazoledicarboxylic acids. google.com By heating the dicarboxylic acid in boiling aniline (B41778), one carboxyl group is removed to form a 4-imidazolecarboxanilide intermediate. google.com This anilide can then be hydrolyzed by heating in acid or alkali to yield the final imidazole-4-monocarboxylic acid. google.com This technique highlights a classic approach to modifying the substitution on the imidazole core. google.com Furthermore, it is a general observation that heating imidazole carboxylic acids can lead to the loss of CO₂, a property that must be managed during synthesis and purification. chemicalbook.comgoogle.com

Advanced and Green Synthetic Techniques

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. A visible-light-driven continuous-flow process has been developed for the synthesis of fused imidazole derivatives. rsc.org This method utilizes a microreactor containing an immobilized ruthenium catalyst to perform a decarboxylative annulation. rsc.org The reaction, which uses L-proline and α-azidochalcone as precursors, proceeds under an open atmosphere and can be driven by fluorescent or white LED light. rsc.org This green protocol achieves excellent yields (70–94%) with a remarkably short reaction time of just 2 minutes, a significant improvement over the 16-hour duration required for the equivalent batch reaction. rsc.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Fused Imidazoles

| Parameter | Batch Protocol | Continuous Flow Protocol | Reference |

|---|---|---|---|

| Catalyst | Homogeneous Ru-complex | Immobilized Ru³⁺ | rsc.org |

| Reaction Time | 16 hours | 2 minutes | rsc.org |

| Yield | - | 70-94% | rsc.org |

| Atmosphere | Inert | Open Air | rsc.org |

| Light Source | Visible Light | Fluorescent / White LED | rsc.org |

Metal-Free and Oxidant-Free Approaches

The synthesis of imidazole derivatives without the use of metal catalysts or external oxidants is advantageous for creating products with high purity, avoiding metal contamination, and adhering to the principles of green chemistry. A foundational method is the Debus–Radziszewski imidazole synthesis, a multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form substituted imidazoles wikipedia.org. A specific application of this principle is the Maquenne synthesis, which produces imidazole-4,5-dicarboxylic acids by reacting 2,3-dinitrosuccinic acid with an aldehyde in the presence of ammonia youtube.com.

Modern approaches have expanded the repertoire of metal-free syntheses. One efficient method involves an acid-promoted multicomponent reaction of an internal alkyne, an aldehyde, and an aniline derivative in a one-pot process to yield highly substituted imidazoles acs.org. Another strategy employs benzoic acid to catalyze the reaction between vinyl azides, aromatic aldehydes, and aromatic amines, providing 1,2,5-trisubstituted imidazoles with high functional group compatibility under mild conditions organic-chemistry.org. Furthermore, an electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been developed, offering a direct C-N bond formation strategy that is both metal- and oxidant-free organic-chemistry.org.

Regioselective Synthesis of Imidazole Carboxylic Acids

Achieving regioselectivity—the controlled orientation of substituents on the imidazole ring—is critical for tailoring the molecule's properties. A concise and highly regioselective method produces 1-alkyl-4-imidazolecarboxylates in good yields (52-89%) by reacting ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine nih.gov. This approach is effective for a range of amine substrates, including those that are sterically hindered or contain other reactive functional groups like alcohols nih.gov.

Another powerful example of regiocontrol is the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides researchgate.net. In this process, the reaction's regioselectivity is driven by a 2-hydroxyaryl group on the imine starting material, which promotes an intramolecular proton transfer that directs the reaction to form the imidazole derivative instead of other potential products researchgate.net. Additionally, palladium-catalyzed C-H alkenylation has been developed to achieve high C5 selectivity on the imidazole core, demonstrating that even metal-catalyzed reactions can be fine-tuned for specific positional functionalization nih.gov.

Synthesis of Substituted 1H-Imidazole-Dicarboxylic Acids

The synthesis of isomers, such as the 4,5-dicarboxylic acid, and the introduction of various substituents at different positions on the imidazole ring are crucial for developing new materials and molecules with specific functions.

Incorporation of Aromatic Substituents

Aromatic groups are frequently incorporated into the imidazole scaffold. A key strategy for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acids involves a cycloaddition reaction between ethyl isocyanoacetate and an imidoyl chloride, which is prepared from an aniline derivative and an acyl chloride nih.govmdpi.com. The resulting 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates are then hydrolyzed to yield the final carboxylic acid targets nih.gov. This method allows for a thorough structure-activity relationship (SAR) analysis by varying the substituents on the starting materials nih.gov.

Another approach involves the reaction of diaminomaleonitrile-based imines with various aromatic aldehydes to produce highly substituted nitrogen heterocycles, including 2-aryl-1H-imidazole-4-carboxamides researchgate.net. Furthermore, specific substituted compounds like 2-(3,5-difluoro)phenyl-1H-imidazole-4,5-dicarboxylic acid have been synthesized and used in the construction of metal-organic frameworks researchgate.net.

Table 1: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids This table summarizes the yields for the synthesis of various 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives via hydrolysis of their corresponding ethyl esters.

| Compound | Aryl Substituent (Position 1) | Aryl Substituent (Position 5) | Yield (%) | Reference |

|---|---|---|---|---|

| 10a | 4-Methoxyphenyl | Phenyl | 79 | nih.gov |

| 10b | 4-Methoxyphenyl | 4-Fluorophenyl | 72 | nih.gov |

| 10c | 4-Methoxyphenyl | 4-Chlorophenyl | 83 | nih.gov |

| 10d | 4-Chlorophenyl | Phenyl | 75 | nih.gov |

| 10e | 4-Chlorophenyl | 4-Fluorophenyl | 68 | nih.gov |

Introduction of Alkyl and Heterocyclic Moieties

Alkyl and heterocyclic groups are also important substituents. Preparative quantities of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids can be synthesized by the oxidation of the corresponding 2-alkylbenzimidazoles with hydrogen peroxide in sulfuric acid researchgate.net. This method has been optimized, with the highest yields achieved using a specific molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole researchgate.net. An improved, specific synthesis for 2-n-(propyl)-1H-imidazole-4,5-dicarboxylic acid diethyl ester has also been reported, highlighting methods for creating specific alkylated derivatives researchgate.netresearchgate.net.

The N-alkylation of the imidazole ring itself is another common strategy. For instance, imidazol-1-yl-acetic acid, a key precursor for various compounds, can be synthesized via N-alkylation of imidazole using esters like tert-butyl chloroacetate, followed by hydrolysis nih.gov. However, N-alkylation of sterically hindered systems like 2-substituted imidazole-4,5-dicarboxylates can be challenging and may require strong bases to proceed effectively researchgate.net.

Table 2: Synthesis of 2-Alkylimidazole-4,5-dicarboxylic Acids via Oxidation This table shows the yields obtained from the oxidation of various 2-alkylbenzimidazoles with hydrogen peroxide to produce the corresponding 2-alkylimidazole-4,5-dicarboxylic acids.

| Alkyl Group at C2-Position | Yield (%) | Reference |

|---|---|---|

| Methyl | 85 | researchgate.net |

| Ethyl | 80 | researchgate.net |

| Propyl | 75 | researchgate.net |

| Isopropyl | 60 | researchgate.net |

Derivatization Strategies for Functionalization

Once the imidazole dicarboxylic acid core is synthesized, its carboxylic acid groups serve as versatile handles for further functionalization. A prominent strategy is the formation of amides. In one extensive study, a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides was prepared via parallel synthesis nih.gov. This was achieved by reacting the imidazole-4,5-dicarboxylic acid scaffold with various amino acid esters and alkanamines, creating compounds designed to mimic substituted purines for biological screening nih.gov.

Another innovative derivatization involves using the entire molecule as a functionalizing agent. For example, 1H-imidazole-4,5-dicarboxylic acid (IDCA) has been used to functionalize silver nanoparticles (AgNPs) nih.govacs.org. In this process, spectroscopic evidence suggests that the IDCA attaches to the nanoparticle surface through a nitrogen atom of the imidazole ring nih.govacs.org. This leaves the two carboxylic acid groups exposed and available to interact with other species, effectively turning the nanoparticle into a sensor for metal ions and amino acids like zinc and homocysteine nih.govacs.org. This demonstrates a dual functionalization, utilizing both the heterocyclic ring and its carboxyl substituents.

Table 3: Examples of Derivatization of Imidazole-4,5-dicarboxylic Acid This table provides examples of compounds synthesized by derivatizing the carboxylic acid groups of the imidazole-4,5-dicarboxylic acid scaffold.

| Derivative Type | Reactants | Resulting Functional Group | Application/Purpose | Reference |

|---|---|---|---|---|

| Dicarboxamide Library | Amino acid esters, Alkanamines | Amides | Biological screening (kinase inhibitors) | nih.gov |

| Functionalized Nanoparticle | Citrate-capped Silver Nanoparticles | Surface-bound via Imidazole Nitrogen | Colorimetric sensors for Zn2+ and Homocysteine | nih.govacs.org |

| Activated Amides | Aldehydes, Saccharin (B28170) (via N-acyl saccharin intermediate) | N-acyl imidazoles | Reagents for organic synthesis | acs.org |

Compound Index

Coordination Chemistry and Ligand Design Principles

Ligating Properties of 1H-Imidazole-2,4-dicarboxylic Acid and its Analogues

This compound, along with its derivatives, serves as a multifunctional ligand in the construction of coordination polymers. walshmedicalmedia.com These ligands are particularly valued for their capacity to act as multidentate N- or O-donors, which allows for the formation of diverse supramolecular structures through coordination bonds and hydrogen-bond interactions. walshmedicalmedia.com The presence of both imidazole (B134444) and carboxylic acid functionalities provides a rich coordination environment. acs.org

The ligating capabilities of this compound and its analogues are defined by the presence of both nitrogen and oxygen donor atoms. The imidazole ring provides nitrogen donors, while the carboxylate groups offer oxygen donors. walshmedicalmedia.comresearchgate.net This dual functionality allows for a variety of coordination modes. For instance, in some complexes, the ligand can act as a bidentate N,O-chelator. researchgate.net In others, it can bridge multiple metal centers using both its nitrogen and oxygen atoms, leading to the formation of extended one-, two-, or three-dimensional networks. acs.orgacs.org The specific coordination mode adopted often depends on the reaction conditions and the nature of the metal ion involved. acs.org

The coordination versatility is further highlighted by analogues such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid, which has been shown to coordinate to Cu(II) ions through both N,O-chelating and O-bridging modes, resulting in a 2D layer structure. researchgate.net Similarly, 1H-imidazole-4,5-dicarboxylic acid can utilize the nitrogen atom of its imidazole ring to functionalize silver nanoparticles, while the deprotonated carboxylic acid groups remain available for binding to other species like Zn2+ ions. nih.gov

A key feature of this compound and its analogues is their ability to exist in different deprotonation states, which significantly influences their coordination behavior. walshmedicalmedia.com The ligand possesses protons on the imidazole nitrogen and the two carboxylic acid groups. researchgate.net These protons can be selectively or fully removed by adjusting the pH of the reaction medium. walshmedicalmedia.com

This stepwise deprotonation leads to a variety of anionic species (e.g., H2L-, HL2-, L3-), each with distinct coordination preferences. walshmedicalmedia.com For example, singly deprotonated ligands may favor the formation of discrete mononuclear complexes or simple 1D chains. acs.org Doubly and triply deprotonated ligands, with their increased charge and number of available donor sites, can bridge multiple metal centers to form more complex 2D and 3D frameworks. acs.orgacs.org The ability to control the deprotonation state is a powerful tool for chemists to direct the assembly of coordination polymers with desired topologies and properties. walshmedicalmedia.com

Formation of Metal Complexes and Coordination Polymers

The reaction of this compound and its derivatives with metal salts leads to the formation of a vast array of metal complexes and coordination polymers. These structures range from simple discrete molecules to intricate multi-dimensional networks. acs.org

Hydro(solvo)thermal synthesis is a widely employed technique for the preparation of coordination compounds using imidazole-based dicarboxylic acid ligands. acs.orgacs.org This method involves heating the reactants in a sealed vessel in the presence of water or an organic solvent at elevated temperatures and pressures. These conditions facilitate the dissolution of reactants and promote the crystallization of the final product.

The choice of solvent and the control of pH are critical parameters in hydro(solvo)thermal synthesis, as they can influence the deprotonation state of the ligand and, consequently, the structure of the resulting complex. acs.orgacs.org For example, a series of novel complexes with Ni(II), Mn(II), and Cd(II) were synthesized using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid under hydro(solvo)thermal conditions by carefully controlling the solvent and pH. acs.org This method has also been successfully used to generate heterometallic coordination polymers. nih.gov

To further expand the structural diversity and functionality of coordination polymers, this compound and its analogues are often used in mixed-ligand systems. In this approach, a secondary ligand, often a dicarboxylic acid or another nitrogen-containing ligand, is introduced into the reaction mixture.

This strategy has been successfully employed to synthesize a range of metal-organic coordination polymers with entangled and interpenetrating networks. rsc.org For instance, the reaction of metal salts with 1,4-di(1H-imidazol-4-yl)benzene and various multi-carboxylic acids resulted in complexes with diverse topologies, including 2D networks and 3D self-penetrating nets. rsc.org The use of mixed ligands allows for fine-tuning of the resulting framework's properties.

Both homometallic and heterometallic complexes can be synthesized using this compound and its derivatives. Homometallic complexes contain a single type of metal ion, and numerous examples have been reported with transition metals like Cu(II), Co(II), Ni(II), and Fe(II). tandfonline.com

Heterometallic complexes, which incorporate two or more different metal ions, are of particular interest due to their potential for synergistic properties. A series of novel heterometallic coordination polymers containing both lanthanide and nickel ions have been synthesized using 1H-benzimidazole-5,6-dicarboxylic acid under hydrothermal conditions. nih.gov These complexes exhibit three-dimensional structures with interesting magnetic and luminescent properties. nih.gov

Structural Diversity of Coordination Assemblies

The versatility of imidazole-dicarboxylate ligands, including this compound, leads to the formation of coordination assemblies with dimensionalities ranging from zero-dimensional (0D) discrete molecules to complex three-dimensional (3D) frameworks. The final structure is a result of a delicate interplay between the coordination preferences of the metal ion, the coordination modes of the deprotonated ligand, the influence of auxiliary ligands, and reaction conditions. researchgate.netwalshmedicalmedia.com

Zero-Dimensional (0D) Molecular Squares and Clusters

In coordination chemistry, zero-dimensional (0D) structures are discrete, finite assemblies such as molecular clusters or cages. With imidazole-dicarboxylate ligands, these structures often form when the ligand's connectivity is limited, or specific geometric arrangements are favored. For instance, using a related ligand, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC), a 0D tetranuclear molecular square has been synthesized. nih.gov In the complex {[Ni(4)(HEIDC)(4)(H(2)O)(8)]·2H(2)O}, four nickel(II) ions occupy the corners of a square and are bridged by four HEIDC(2-) ligands, with water molecules completing the coordination sphere of the metal centers. nih.gov This type of discrete, self-assembled structure highlights the potential of imidazole-dicarboxylates to form well-defined molecular architectures.

Table 1: Examples of 0D Coordination Assemblies with Imidazole-Dicarboxylate Ligands

| Compound Formula | Metal Ion | Ligand(s) | Structural Feature |

| {[Ni(4)(HEIDC)(4)(H(2)O)(8)]·2H(2)O} nih.gov | Ni(II) | H3EIDC, H2O | Tetranuclear Molecular Square |

| [Cd(H2dcbi)2(H2O)3]·H2O acs.org | Cd(II) | H3dcbi, H2O | Mononuclear Complex |

Note: H3EIDC = 2-ethyl-1H-imidazole-4,5-dicarboxylic acid; H3dcbi = 1H-imidazole-4,5-dicarboxylic acid.

One-Dimensional (1D) Chains and Helical Structures

One-dimensional (1D) coordination polymers, such as chains, ladders, or helices, are formed when metal centers are linked in a linear fashion by bridging ligands. The geometry of the this compound ligand is well-suited to propagate structures in one dimension. Studies on the analogous 1H-imidazole-4,5-dicarboxylic acid (H3dcbi) show that the doubly deprotonated Hdcbi(2-) anion can bridge metal ions to generate 1D chains. acs.org For example, the complex [Cd(Hdcbi)(H2O)] consists of Cd(II) ions linked by the dicarboxylate ligand into infinite chains. acs.org

Furthermore, the inherent chirality that can arise from the coordination environment or the ligand itself can lead to the formation of helical structures. The assembly of benzimidazole-5,6-dicarboxylic acid with lanthanide ions has been shown to produce 1D helical infinite chains that further interact through hydrogen bonds to form 3D supramolecular frameworks. rsc.org This demonstrates the capacity of such ligands to generate complex and aesthetically pleasing 1D motifs.

Table 2: Examples of 1D Coordination Polymers with Imidazole-Based Dicarboxylic Acids

| Compound Formula | Metal Ion | Ligand(s) | Structural Feature |

| [Cd(Hdcbi)(H2O)] acs.org | Cd(II) | H3dcbi, H2O | 1D Chain |

| {[Pr(HBIDC)(ox)0.5(H2O)]·H2O}n rsc.org | Pr(III) | H3BIDC, Oxalate, H2O | 1D Helical Chain |

Note: H3dcbi = 1H-imidazole-4,5-dicarboxylic acid; H3BIDC = benzimidazole-5,6-dicarboxylic acid.

Two-Dimensional (2D) Sheets and Layers

When the connectivity of the imidazole-dicarboxylate ligand extends in two directions, two-dimensional (2D) sheets or layers can be formed. These structures are often built from 1D chains that are further linked together. The use of auxiliary ligands, such as 4,4'-bipyridine (B149096) (4,4'-bipy), can be instrumental in extending the dimensionality. In the complex {[Mn(HEIDC)(4,4'-bipy)(0.5)(H(2)O)]·H(2)O}(n), left- and right-handed helical chains built from manganese ions and the 2-ethyl-1H-imidazole-4,5-dicarboxylate (HEIDC(2-)) ligand are bridged by 4,4'-bipy linkers to form a 2D sheet. nih.gov Another example, Mn(6)(EIDC)(4)(py)(H(2)O)(4), showcases a 2D honeycomb-like sheet constructed from triply deprotonated EIDC(3-) ligands and Mn(II) atoms. nih.gov

Table 3: Examples of 2D Coordination Networks with Imidazole-Dicarboxylate Ligands

| Compound Formula | Metal Ion | Ligand(s) | Structural Feature |

| {[Mn(HEIDC)(4,4'-bipy)(0.5)(H(2)O)]·H(2)O}(n) nih.gov | Mn(II) | H3EIDC, 4,4'-bipy, H2O | 2D Sheet with Helical Chains |

| Mn(6)(EIDC)(4)(py)(H(2)O)(4) nih.gov | Mn(II) | H3EIDC, Pyridine, H2O | 2D Honeycomb-like Sheet |

| [Mn(Hdcbi)(H2O)] acs.org | Mn(II) | H3dcbi, H2O | 2D Layered Structure |

Note: H3EIDC = 2-ethyl-1H-imidazole-4,5-dicarboxylic acid; H3dcbi = 1H-imidazole-4,5-dicarboxylic acid.

Three-Dimensional (3D) Frameworks and Networks

The assembly of this compound with metal ions can culminate in the formation of three-dimensional (3D) metal-organic frameworks (MOFs). These extended networks are of particular interest due to their potential applications in areas like gas storage and catalysis. researchgate.net The formation of 3D structures typically requires the ligand to be fully or multiply deprotonated, allowing it to act as a multi-connecting node. For instance, the triply deprotonated 4,5-imidazoledicarboxylate (dcbi(3-)) ligand, with its multiple coordination sites, can coordinate in a µ5 mode to form robust 3D frameworks. acs.org

A novel 3D structure was achieved with the complex {[Cd(2)(EIDC)(H(2)EIDC)(4,4'-bipy)(1.5)]·H(2)O}(n), where 2D layers are connected by additional ligand bridges to form the extended network. nih.govacs.org Similarly, the reaction of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) with iron(II) and cadmium(II) has yielded 3D MOFs with distinct topologies, demonstrating how the choice of metal can influence the final 3D architecture. researchgate.net

Table 4: Examples of 3D Metal-Organic Frameworks with Imidazole-Dicarboxylate Ligands

| Compound Formula | Metal Ion | Ligand(s) | Structural Feature |

| {[Cd(2)(EIDC)(H(2)EIDC)(4,4'-bipy)(1.5)]·H(2)O}(n) nih.govacs.org | Cd(II) | H3EIDC, 4,4'-bipy, H2O | 3D Framework from 2D Layers |

| [Cd5(Hdcbi)2(dcbi)2(H2O)]·XH2O acs.org | Cd(II) | H3dcbi, H2O | Microporous 3D Framework |

| {[Fe(HPIDC)(H2O)]·2H2O}n researchgate.net | Fe(II) | H3PIDC, H2O | 3D Porous Framework |

Note: H3EIDC = 2-ethyl-1H-imidazole-4,5-dicarboxylic acid; H3dcbi = 1H-imidazole-4,5-dicarboxylic acid; H3PIDC = 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid.

Topological Analysis of Coordination Networks

Topological analysis is a powerful tool used to simplify and classify the complex structures of coordination networks. By representing ligands and metal centers as nodes and the coordination bonds as linkers, the underlying topology of the framework can be described by a point symbol. This method allows for the comparison and categorization of different MOF structures.

Advanced Materials Applications of 1h Imidazole 2,4 Dicarboxylic Acid Based Systems

Metal-Organic Frameworks (MOFs) and their Functional Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of 1H-imidazole-2,4-dicarboxylic acid and its derivatives as organic linkers is of significant interest due to the presence of multiple coordination sites: two nitrogen atoms in the imidazole (B134444) ring and four oxygen atoms from the two carboxylate groups. researchgate.net This multi-functionality allows for the creation of MOFs with diverse structural architectures and tunable properties. tandfonline.comrsc.org

The synthesis of these MOFs is often carried out under hydro(solvo)thermal conditions, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. tandfonline.comrsc.org The final architecture is influenced by factors such as the choice of metal ion, the coordination mode of the deprotonated imidazole dicarboxylic acid ligand, and the reaction conditions. researchgate.nettandfonline.com These materials exhibit notable thermal stability and properties like luminescence, making them candidates for various advanced applications. tandfonline.comrsc.org The inherent porosity and the chemical nature of the imidazole and carboxylate groups bestow these MOFs with significant potential in gas storage and separation, as well as proton conduction. researchgate.netrsc.orgresearchgate.net

Gas Adsorption and Separation

The tunable pore size and chemically active surfaces of MOFs make them excellent candidates for gas adsorption and separation. ewadirect.com MOFs based on imidazole dicarboxylic acids leverage their specific pore environments and functional groups to selectively adsorb certain gases. rsc.org The separation capability is often determined by the subtle interplay between the framework's structure, its inherent functionality, and the adjustable porosity, which can lead to selective uptake of gases like carbon dioxide and acetylene (B1199291) over methane (B114726). rsc.orgnih.gov Flexible MOFs, which can change their structure upon guest molecule adsorption, offer unique opportunities for enhancing gas uptake and separation efficiency. nih.govmdpi.com

Carbon Dioxide Adsorption and Selectivity

MOFs derived from imidazole-based ligands have demonstrated significant promise for carbon dioxide (CO₂) capture. nih.gov The presence of nitrogen atoms in the imidazole ring, coupled with the carboxylate groups, can create a favorable environment for CO₂ adsorption. mdpi.com Research has shown that zinc(II)-based MOFs constructed with N,N'-donor linkers and various dicarboxylates exhibit selective adsorption of CO₂ over nitrogen (N₂) and methane (CH₄) at low temperatures. researchgate.net

A key strategy to enhance CO₂ selectivity is the introduction of a positive charge within the framework. For instance, a MOF built from 1,3-bis(4-carboxyphenyl)-4,5-dihydro-1H-imidazol-3-ium, which has a charged imidazolinium backbone, showed exceptionally high CO₂/N₂ selectivity. nih.gov This synergy between a charged framework and open metal sites led to a selectivity value over 200 at pressures relevant to post-combustion flue gas. nih.gov The mechanism often involves the reversible chemical reaction of CO₂ with alkaline sites in the MOF, such as hydroxyl anions, to form bicarbonate species, a process confirmed through spectroscopic methods. rsc.org

Table 1: CO₂ Adsorption Data for Selected Imidazole-Based MOFs

| MOF Compound | CO₂ Adsorption Capacity (mmol/g) | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| TIBM-Cu | 3.60 | 298 K, 1 bar | Open metal sites, N atoms of imidazole | mdpi.com |

| TIBM-Al | 2.04 | 298 K, 1 bar | Imidazole functional groups | mdpi.com |

| TIBM-Cr | 1.67 | 298 K, 1 bar | Imidazole functional groups | mdpi.com |

| Cu-Sp5 | High Selectivity (>200 CO₂/N₂) | Post-combustion flue gas conditions | Charged imidazolinium backbone, open metal sites | nih.gov |

Nitrogen and Methane Adsorption

The study of nitrogen (N₂) and methane (CH₄) adsorption is crucial for applications such as natural gas purification and biogas upgrading. mdpi.comrsc.org MOFs based on imidazole dicarboxylic acid have been evaluated for their ability to separate these gases from CO₂. Generally, the interaction of N₂ and CH₄ with the MOF surface is weaker than that of CO₂. researchgate.net

For example, in studies involving a copper-based 1,2,4-triazolyl isophthalate (B1238265) MOF, the isosteric heats of adsorption were found to be lower for N₂ (12–15 kJ mol⁻¹) and CH₄ (18–18.5 kJ mol⁻¹) compared to values typically observed for CO₂, indicating weaker interactions. rsc.org This difference in adsorption strength forms the basis for selective separation. Experimental measurements on various MOFs have determined CH₄/N₂ selectivities in the range of 3.4 to 5.0, highlighting their potential for separating these two gases. rsc.org The adsorption isotherms for N₂ and CH₄ on these materials are typically well-described by models like the Tòth isotherm. mdpi.comrsc.org

Role of Pore Size and Open Metal Sites in Gas Capture

The efficiency and selectivity of gas capture in MOFs are strongly influenced by their structural features, particularly pore size and the presence of open metal sites (OMSs). rsc.org OMSs, which are coordinatively unsaturated metal centers created by removing solvent molecules from the metal nodes, act as strong binding sites for gas molecules like CO₂. nih.govnih.gov The interaction between the quadrupole moment of CO₂ and these exposed metal cations significantly enhances adsorption capacity and selectivity. rsc.orgnih.gov

The synergy between OMSs and the chemical functionality of the organic linker is critical. In a MOF with a charged imidazolinium backbone, the combination of OMSs and the framework charge resulted in exceptional CO₂/N₂ selectivity. nih.gov Furthermore, an ideal pore size, typically between 0.3 and 1.5 nm, can enhance selective CO₂ adsorption by being comparable to the kinetic diameter of the CO₂ molecule. mdpi.com Computational studies have confirmed that the type of metal ion at the open site significantly affects CO₂ uptake and selectivity, offering a pathway to design new MOFs with improved performance by carefully selecting the metal component. acs.org

Proton Conduction

Metal-organic frameworks incorporating imidazole-based ligands are promising materials for proton conduction, a key function for electrochemical devices like fuel cells. nih.govmdpi.com The imidazole moiety itself is a well-known proton conductor. nih.govarxiv.org When incorporated into a stable MOF structure, it can facilitate proton transport, especially under humid conditions. nih.govbohrium.com

The proton conductivity of these MOFs is highly dependent on temperature and relative humidity (RH), with conductivity increasing as these parameters rise. mdpi.combohrium.com For instance, a strontium(II) MOF constructed from a tetrazole-based imidazole dicarboxylic acid ligand achieved a high proton conductivity of 1.22 × 10⁻² S/cm at 100 °C and 98% RH. nih.govmdpi.com This high performance is attributed to the dense hydrogen-bonding networks within the crystalline structure. nih.gov Studies comparing MOFs with chemically coordinated imidazole versus those with physically adsorbed imidazole in the pores found that the former exhibited proton conductivity approximately two orders of magnitude greater, highlighting the importance of immobilizing the imidazole molecules within the framework to create effective proton-conduction pathways. nih.gov

Table 2: Proton Conductivity of Imidazole Dicarboxylic Acid-Based MOFs

| MOF Compound | Proton Conductivity (S·cm⁻¹) | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| {[Sr(H₂tmidc)₂(H₂O)₃]·4H₂O}n | 1.22 × 10⁻² | 100 °C, 98% RH | Tetrazolium groups, carboxyl groups, water molecules | nih.govmdpi.com |

| Im-Fe-MOF | 1.21 × 10⁻² | 60 °C | Chemically coordinated imidazole molecules | nih.gov |

| {[Ni(p-IPhH₂IDC)₂]·H₂O}n | 3.97 × 10⁻⁵ | 100 °C, 98% RH | Substituted imidazole dicarboxylate ligand | bohrium.com |

Water-Assisted Proton Transport Mechanisms

The primary mechanism for proton conduction in many imidazole-based MOFs is water-assisted transport. rsc.org In this process, water molecules adsorbed within the pores of the MOF play a crucial role as proton carriers. nih.govmdpi.com These water molecules, along with the carboxyl groups and imidazole nitrogen atoms of the ligand, form extensive hydrogen-bonding networks that serve as pathways for proton hopping. rsc.org

This is often described by the Vehicle mechanism (related to the Grotthuss mechanism), where protons are transported through the formation and cleavage of hydrogen bonds along the water-mediated pathways. arxiv.orgbohrium.com The high activation energies calculated from temperature-dependent conductivity measurements support this mechanism. bohrium.com The presence of both coordinated and free water molecules within the MOF structure is vital for creating these continuous proton-transfer channels. nih.govmdpi.com The high density of proton donors (carboxyl groups) and acceptors (imidazole nitrogens, water oxygens) within the stable, crystalline framework facilitates this efficient, water-assisted proton transport. nih.govrsc.org

Influence of Humidity and Temperature on Proton Conductivity

The proton conductivity of materials based on this compound is profoundly influenced by ambient humidity and temperature. These external factors dictate the availability and mobility of charge carriers, primarily protons, within the material's structure.

In a study involving two cobalt(II) complexes synthesized with 2-(m-fluoro)phenyl-4,5-imidazole dicarboxylic acid, the proton conductivity was shown to be heavily dependent on both temperature and relative humidity (RH). For the complex designated as 1 , [Co(m-FPhH₂IDC)₂(2,2′-bipy)]·H₂O, and complex 2 , [Co(m-FPhH₂IDC)₂(phen)]·H₂O, conductivity increases with rising temperature and humidity. researchgate.net This behavior is characteristic of materials where water molecules play a crucial role in facilitating proton transport through the formation of hydrogen-bonding networks. At 373 K and 98% RH, complex 1 achieved a notable proton conductivity of 8.15 × 10⁻⁴ S cm⁻¹, while complex 2 reached 1.31 × 10⁻⁵ S cm⁻¹. researchgate.net

Similarly, a crystalline 2D-polymer incorporating benzimidazole (B57391) units demonstrated a significant increase in proton conductivity with both temperature and humidity. acs.org At 95°C and 95% relative humidity, this material exhibited an ultrahigh proton conductivity of 3.2 × 10⁻² S cm⁻¹. acs.org The investigation of imidazolium (B1220033) hydrogen dicarboxylates also revealed a non-linear increase in conductivity with elevated temperatures in their Arrhenius plots, suggesting that thermal activation plays a complex role in proton transport dynamics. u-tokyo.ac.jp The dependence of proton conductivity on these factors underscores the importance of the Grotthuss mechanism, where protons hop along networks of hydrogen bonds, a process that is significantly enhanced by the presence of water molecules and increased thermal energy.

Table 1: Proton Conductivity of Imidazole-Based Materials Under Varying Conditions

| Compound/Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) |

|---|---|---|---|

| [Co(m-FPhH₂IDC)₂(2,2′-bipy)]·H₂O | 100 | 98 | 8.15 × 10⁻⁴ |

| [Co(m-FPhH₂IDC)₂(phen)]·H₂O | 100 | 98 | 1.31 × 10⁻⁵ |

| Benzimidazole-linked 2D-polymer | 95 | 95 | 3.2 × 10⁻² |

| Imidazole Single Crystal | 80 | Anhydrous | 10⁻⁹ |

This table presents selected proton conductivity values for different imidazole-based materials, highlighting the impact of temperature and humidity. Data sourced from multiple studies. researchgate.netacs.orgu-tokyo.ac.jp

Role of Carboxyl and Imidazole Groups in Proton Pathways

The carboxyl (–COOH) and imidazole groups are fundamental to the proton-conducting capabilities of these materials. They act as both proton donors and acceptors, forming extensive hydrogen-bonding networks that serve as pathways for proton transport.

The crystal structures of cobalt(II) complexes based on an imidazole dicarboxylate ligand reveal abundant hydrogen-bonding networks formed by water molecules, carboxyl groups, and imidazole moieties. researchgate.net These networks are considered crucial for the efficient transfer of protons through the material. The imidazole ring itself is amphoteric, possessing both a pyridine-like nitrogen atom (aza, –N=) and an amine-like nitrogen (–NH–), allowing it to participate effectively in hydrogen bonding. ias.ac.innih.gov

In the solid state, molecules of 1H-imidazol-3-ium-4-carboxylate are linked by intermolecular N—H···O hydrogen bonds between the imidazole N–H groups and the carboxylate oxygen atoms, creating a three-dimensional supramolecular network. nih.gov This inherent ability to form structured hydrogen-bond networks is a key "static" factor in anhydrous proton conduction. u-tokyo.ac.jp The dissociation of imidazole molecules and the subsequent breaking and reforming of these hydrogen-bonded chains are central to the Grotthuss-type proton conduction mechanism. nih.gov The strategic placement and orientation of these functional groups within the crystal lattice are therefore essential for designing materials with high proton conductivity.

Luminescent Materials

Coordination polymers and metal complexes derived from this compound and its analogues frequently exhibit interesting luminescent properties, making them suitable for applications in sensors, displays, and lighting.

Photoluminescent Properties of Metal Complexes

Metal complexes incorporating imidazole dicarboxylate ligands often display strong luminescence. For instance, a series of cadmium(II) complexes constructed from 4,5-dicarboxyimidazole (H₃dcbi) show strong violet emissions with maxima around 380 nm, which are attributed to ligand-centered π-π* transitions. acs.org Similarly, coordination polymers based on Group 12 metals (Zn(II) and Cd(II)) and 1H-indazole-6-carboxylic acid exhibit photoluminescence governed by these ligand-centered transitions. mdpi.comugr.es The emission characteristics can be influenced by the specific metal ion and the coordination environment. Four complexes based on 1H-imidazole-4,5-dicarboxylic acid and 1H-imidazole-2-carboxylate ligands were synthesized, with one silver-based complex showing notable photoluminescence. researchgate.net

Lanthanide Coordination Polymers for Luminescence

Lanthanide coordination polymers are particularly noteworthy for their sharp, characteristic emission bands. When this compound derivatives are used as ligands to coordinate with lanthanide ions (Ln³⁺), the ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light.

A series of lanthanide coordination polymers based on a pyridyl-functionalized imidazole dicarboxylic acid ligand demonstrated the typical narrow emission bands of the corresponding lanthanide cations (Sm, Eu, Dy). rsc.org Another study on lanthanide coordination polymers constructed from imidazole-4,5-dicarboxylate and sulfate (B86663) showed that different structural types influence the characteristic photoluminescence of the Sm, Eu, Tb, and Dy compounds. acs.org Similarly, 2D lanthanide(III) coordination polymers built from 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate exhibit intense, characteristic emissions in the visible region at room temperature. osti.gov These properties make them promising candidates for use in luminescent devices and sensors.

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. This effect is often attributed to the restriction of intramolecular rotation (RIR) or vibration (RIV) in the aggregated state. rsc.orgacs.org

A series of novel imidazole derivatives synthesized via microwave assistance displayed AIE behavior in THF/H₂O mixtures. rsc.orgnih.gov These molecules, which are weakly fluorescent in dilute solutions, show significantly enhanced emission at specific solvent ratios that promote aggregate formation. For example, one derivative exhibited a wavelength shift from 408 nm to 460 nm with enhanced emission, a behavior linked to the RIR mechanism. rsc.org Furthermore, silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) exhibited aggregation-induced color changes in the presence of specific analytes, demonstrating the potential of these systems for sensor applications. nih.gov The aggregation of IDCA@AgNPs in the presence of Zn²⁺ and homocysteine led to distinct colorimetric responses. nih.gov

Catalytic Applications (as catalyst precursors or active catalysts)

The unique chemical structure of this compound, featuring both acidic carboxyl groups and a basic imidazole ring, makes it and its derivatives valuable in the field of catalysis.

1-H-imidazole-4,5-dicarboxylic acid has been successfully employed as an efficient, eco-friendly, and non-toxic homogeneous catalyst for the synthesis of 1,4-dihydropyridines. sciforum.net Its enhanced acidic properties compared to normal imidazole facilitate this multi-component reaction under ball-mill conditions at room temperature. The key advantages of this catalytic process include high yields, short reaction times, and simple work-up procedures. sciforum.net

Furthermore, 1H-imidazole-4,5-dicarboxylic acid serves as a crucial building block for creating more complex catalyst systems. It has been used in the synthesis of novel PEPPSI-type NHC (N-heterocyclic carbene) Pd(II) metallosurfactants. nih.gov These complexes, functionalized with hydrophilic and lipophilic fragments, show catalytic activity in reduction and Suzuki–Miyaura reactions in water–organic media, highlighting the versatility of the imidazole dicarboxylate scaffold in designing advanced catalysts for green chemistry applications. ias.ac.innih.gov

Supramolecular Assemblies and Hydrogen-Bonded Organic Frameworks (HOFs)

The molecular architecture of this compound, featuring both hydrogen bond donor (N-H) and acceptor (C=O, C-O-H, imine nitrogen) sites, makes it an exceptional building block for constructing complex supramolecular structures. researchgate.net These structures, including Hydrogen-Bonded Organic Frameworks (HOFs), are formed through the predictable and directional nature of hydrogen bonds. The interaction between the imidazole and carboxylic acid functionalities is a cornerstone of this self-assembly, leading to robust, higher-dimensional networks. researchgate.netacs.orgresearchgate.net

Self-Assembly via Hydrogen Bonding

The self-assembly of imidazole-dicarboxylic acid systems is primarily driven by strong and directional hydrogen bonds. researchgate.netsemanticscholar.org The most significant of these are the interactions between the imidazole nitrogen atoms and the carboxylic acid groups (N−H···O and O−H···O). researchgate.netresearchgate.net These interactions are highly reliable and lead to the formation of well-defined structural motifs, such as chains or layers. researchgate.net

In the solid state, derivatives of imidazole-4,5-dicarboxylic acid consistently form an intramolecular seven-membered hydrogen-bonded ring where functionality allows. researchgate.net The remaining hydrogen bonding sites are then available for intermolecular interactions, which extend the structure into one-, two-, or three-dimensional networks. acs.org For instance, in co-crystals of imidazoles and dicarboxylic acids, zigzag polymeric hydrogen-bonded chains of acid anions can be bridged by imidazole moieties, resulting in wavy 2-D networks. The precise architecture is influenced by the relative orientation of the carboxylic acid groups and any steric hindrance from other substituents.

Cation-Anion Salts and Crystal Engineering

A key strategy in the crystal engineering of these systems involves proton transfer from the acidic carboxylic acid group to the basic imidazole ring. researchgate.netresearchgate.net This transfer creates an imidazolium cation and a carboxylate anion, which are then linked by strong, charge-assisted hydrogen bonds (N+-H···O−). researchgate.net The formation of these imidazolium carboxylate salts is a fundamental mechanism for assembling building blocks into predictable crystalline solids. researchgate.net

These ionic interactions, combined with other hydrogen bonds, allow for the construction of specific supramolecular architectures, often in the form of layers or 2-D networks. researchgate.net The resulting salts serve as building blocks that can be further organized through weaker interactions to form complex three-dimensional structures. researchgate.net The predictability of these strong hydrogen bonds makes imidazole-dicarboxylic acids valuable components for crystal engineering, aiming to design solid-state materials with desired structures and properties.

Role of Imidazolium Cations as Proton Donors

When the imidazole ring is protonated to form an imidazolium cation, its capacity as a hydrogen bond donor is significantly enhanced. researchgate.net The protonated imidazolium ion functions as a multidentate proton donor. In addition to the strong, primary N-H···O hydrogen bonds that form the main framework, the C-H groups on the imidazolium ring can also participate in weaker C-H···O hydrogen bonds. researchgate.net

Upon protonation, the C2-H proton, located between the two nitrogen atoms, becomes more acidic and thus a more effective hydrogen bond donor. researchgate.net While the strong N-H···O and O-H···O bonds typically define the connectivity within the primary supramolecular layers, these weaker C-H···O interactions often govern the interactions between these layers, playing a crucial role in the final three-dimensional packing of the crystal structure. researchgate.net

Sensor Applications

Colorimetric Sensors for Metal Ions

Systems based on imidazole-dicarboxylic acids have been successfully developed as colorimetric sensors for the detection of specific metal ions in aqueous solutions. nih.govnih.gov A notable example involves silver nanoparticles (AgNPs) functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA) for the dual detection of Zinc (Zn²⁺) and homocysteine. nih.govacs.org

The sensing mechanism relies on the aggregation of the functionalized nanoparticles induced by the target analyte. nih.gov In the absence of the target, the dispersed IDCA@AgNPs solution appears yellow. nih.govnih.gov Upon addition of Zn²⁺, the ions coordinate with the free carboxylate groups of the IDCA on the nanoparticle surfaces. nih.govacs.org This cross-linking action causes the nanoparticles to aggregate, resulting in a red shift in the surface plasmon resonance (SPR) peak and a visible color change from yellow to red. nih.govresearchgate.net This system demonstrates high selectivity for Zn²⁺ over many other common metal ions. nih.govacs.org A similar principle has been applied in metal-organic frameworks (MOFs) where an imidazole acid ligand was used to create a fluorescent sensor for the selective detection of Fe³⁺ ions through a luminescence quenching mechanism. rsc.org

Performance of IDCA-Functionalized Silver Nanoparticle Sensor for Zn²⁺ Detection

| Parameter | Value | Reference |

|---|---|---|

| Target Analyte | Zn²⁺ | nih.gov |

| Initial Color | Yellow | nih.govnih.gov |

| Color after Detection | Red | nih.govnih.gov |

| Initial SPR Peak | 397 nm | nih.gov |

| SPR Peak after Zn²⁺ Addition | 485 nm | nih.govacs.org |

| Detection Limit | 2.38 μM | nih.govacs.org |

| Optimal pH Range | 3–10 | nih.govacs.org |

Functionalized Nanoparticles in Sensing

The development of these sensors hinges on the effective functionalization of nanoparticles. nih.govnih.gov In the case of the Zn²⁺ sensor, silver nanoparticles are first synthesized and stabilized with sodium citrate. nih.govacs.org These citrate-capped nanoparticles are then functionalized with 1H-imidazole-4,5-dicarboxylic acid (IDCA). nih.govresearchgate.net

Spectroscopic analysis indicates that the IDCA molecule attaches to the surface of the silver nanoparticles through a nitrogen atom of the imidazole ring. nih.govnih.govacs.org This mode of attachment is crucial as it leaves the two carboxylic acid groups projecting away from the nanoparticle surface, making them available to bind with target metal ions like Zn²⁺. nih.govacs.org This strategic functionalization transforms the nanoparticles into a highly selective sensing probe, where the binding event is translated into a measurable optical signal. nih.gov The stronger affinity of the imidazole nitrogen for the silver surface compared to the carboxyl groups ensures the stability and proper orientation of the ligand for effective sensing. acs.org

Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Analysis (Single-Crystal and Powder)

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder X-ray diffraction (PXRD) methods are crucial in characterizing 1H-imidazole-2,4-dicarboxylic acid and its coordination compounds.

This compound and its isomers are valuable ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Single-crystal X-ray diffraction is indispensable for characterizing the intricate structures of these materials. For example, the reactions of 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid with various metal ions have yielded a range of coordination polymers with dimensionalities from 1D to 3D. acs.org Similarly, four new coordination polymers based on 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid with Cu(II), Co(II), Zn(II), and Cd(II) were synthesized and their structures elucidated by single-crystal X-ray diffraction, revealing 3D and 2D architectures. nih.gov

The coordination modes of the imidazole (B134444) dicarboxylic acid ligand are diverse. Studies on cadmium(II) complexes with 4,5-imidazoledicarboxylic acid (H3dcbi) have shown that the ligand can coordinate in various modes, from monodentate to µ5, leading to structures ranging from mononuclear complexes to 3D frameworks. acs.org The specific coordination mode often depends on the degree of deprotonation of the carboxylic acid groups and the imidazole nitrogen atoms. For instance, singly deprotonated ligands tend to form mononuclear structures, while doubly and triply deprotonated ligands can bridge multiple metal centers to create higher-dimensional networks. acs.org The resulting frameworks can exhibit interesting topologies, such as the (65·8)-CdSO4 topology observed in a copper-based coordination polymer. nih.gov

Here is an interactive data table summarizing the structural characteristics of some coordination polymers derived from imidazole-based ligands:

| Compound | Metal Ion | Ligands | Dimensionality | Topology | Ref |

| [Cu(L)(mpa)]·3H2O | Cu(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | 3D | (65·8)-CdSO4 | nih.gov |

| [Co(L)(mpa)]·H2O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | 2D | (4, 4) sql | nih.gov |

| [Zn(L)(mpa)]·H2O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | 2D | (4, 4) sql | nih.gov |

| [Cd(L)(mpa)(H2O)]·H2O | Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (mpa) | 2D + 2D → 3D | (4, 4) sql | nih.gov |

| [Ca(p-BrPhHIDC)(H2O)2]n | Ca(II) | 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC) | 2D | - | acs.org |

| [Sr(p-BrPhHIDC)(H2O)]n | Sr(II) | 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC) | 2D | - | acs.org |

| [Zn(p-BrPhHIDC)(H2O)]n | Zn(II) | 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC) | 1D | - | acs.org |

Powder X-ray diffraction (PXRD) is a powerful tool for assessing the phase purity and crystalline integrity of materials, especially before and after subjecting them to thermal or chemical stress. For coordination polymers and MOFs derived from this compound, PXRD is used to confirm that the bulk material corresponds to the structure determined by single-crystal analysis. Furthermore, it is employed to evaluate the stability of these frameworks. For example, the thermal stability of coordination polymers is often investigated by heating the material and recording PXRD patterns at various temperatures to observe any structural changes or decomposition. Similarly, the chemical stability can be assessed by exposing the material to different solvents or chemical environments and then analyzing its crystallinity using PXRD. This technique is crucial for ensuring the robustness of these materials for potential applications.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives provides valuable information about its key functional groups. The presence of carboxylic acid groups is indicated by a very broad O–H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching vibration between 1760-1690 cm⁻¹. libretexts.org The C–O stretch of the carboxylic acid is also observable from 1320-1210 cm⁻¹. libretexts.org

The imidazole ring itself has characteristic vibrations. The C=N stretching vibration can be observed, and in functionalized imidazoles, this peak may appear around 1400 cm⁻¹. acs.org The N-H stretching of the imidazole ring is also a key feature. acs.org When this compound acts as a ligand in coordination polymers, IR spectroscopy can reveal information about the bonding modes. Shifts in the positions of the carboxylate C=O stretching bands can indicate whether the carboxylate groups are protonated, deprotonated, or coordinated to a metal center. For instance, a shift in the C=O peak to a lower frequency upon coordination is often observed.

Here is an interactive data table summarizing the characteristic IR absorption bands for functional groups found in this compound:

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Ref |

| Carboxylic Acid | O–H stretch | 3300–2500 (broad) | libretexts.org |

| Carboxylic Acid | C=O stretch | 1760–1690 | libretexts.org |

| Carboxylic Acid | C–O stretch | 1320–1210 | libretexts.org |

| Imidazole | C=N stretch | ~1400 | acs.org |

| Imidazole | N–H stretch | ~3445 | acs.org |

| Alkane | C-H stretch | below 3000 | masterorganicchemistry.com |

| Alkene | C-H stretch | above 3000 | masterorganicchemistry.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum of imidazole itself, distinct signals are observed for the protons on the imidazole ring. For example, in deuterated chloroform, the protons at the 4 and 5 positions appear as a peak at 7.15 ppm, while the proton at the 2 position appears at 7.73 ppm. researchgate.net The N-H proton gives a broad signal at a higher chemical shift, around 11.62 ppm. researchgate.net For this compound, the chemical shifts of the imidazole ring protons would be influenced by the presence of the two carboxylic acid groups. A selection of derivatives of imidazole-4,5-dicarboxamides were analyzed by ¹H-NMR spectroscopy to confirm their structures. nih.gov

UV-Visible Spectroscopy

No specific UV-Visible spectroscopic data for this compound was found in the surveyed literature.

For comparison, studies on related imidazole compounds show characteristic absorption bands. For instance, imidazole itself exhibits a characteristic absorption peak around 209 nm, which is attributed to the π → π* electron transition of the C=N bond in the heterocyclic ring. A weaker absorption band around 280 nm is assigned to the n → π* transition of the C=N bond. tandfonline.com

In a study involving 1H-Imidazole-4,5-dicarboxylic acid (IDCA) functionalized silver nanoparticles (AgNPs), the UV-Visible spectrum of the functionalized nanoparticles showed a slight red shift in the surface plasmon resonance peak from 393 nm to 397 nm compared to the unmodified nanoparticles, indicating the attachment of the IDCA ligand. nih.govacs.org Upon interaction with Zn2+ and homocysteine, new absorption peaks appeared at approximately 485 nm and 512 nm, respectively, due to aggregation of the nanoparticles. nih.gov It is important to note that these absorption characteristics are of the nanoparticle system and not of the isolated 1H-Imidazole-4,5-dicarboxylic acid molecule.

The UV-visible spectra of certain fatty imidazoline (B1206853) compounds, which also contain the imidazole ring structure, display absorption wavelengths in the range of 228-330 nm, indicative of the C=N group. researchgate.net

Thermogravimetric Analysis (TGA) and Thermal Properties

Specific thermogravimetric analysis (TGA) data for this compound was not found in the available literature.

However, the thermal behavior of related imidazole-dicarboxylic acid compounds and their metal complexes has been investigated. For instance, metal complexes of 2-propyl-1H-imidazole-4,5-dicarboxylic acid have been shown to be thermally stable at temperatures up to 650 °C. tandfonline.com

In a study on various metal complexes of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), the thermal properties were determined, although specific decomposition temperatures were not detailed in the abstract. tandfonline.com Similarly, a review on 4,5-imidazoledicarboxylic acid mentions the characterization of its metal complexes by thermal analysis, indicating the general stability of these structures. walshmedicalmedia.comresearchgate.net

The thermal stability of imidazole-based ionic liquids has also been a subject of study, with decomposition characteristics being a key area of investigation for their application at high temperatures. researchgate.net For example, the decomposition of pyrazinedicarboxylic acid, another nitrogen-containing heterocyclic dicarboxylic acid, involves an exothermic decarboxylation followed by an endothermic decomposition. nih.gov

It is known that the melting point of the related isomer, 1H-Imidazole-4,5-dicarboxylic acid, is approximately 283 °C (with decomposition). tcichemicals.com This provides a general indication of the thermal stability of the imidazole-dicarboxylic acid scaffold.

Below is a table summarizing the thermal data found for related compounds, which may serve as a reference.

| Compound/Complex | Key Thermal Observations | Reference |

| Metal complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate | Stable up to 650 °C. | tandfonline.com |

| 1H-Imidazole-4,5-dicarboxylic acid | Melts with decomposition at ~283 °C. | tcichemicals.com |

| Pyrazinedicarboxylic acid | Shows exothermic decarboxylation followed by endothermic decomposition. |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Investigation of Electronic Structures

A thorough DFT analysis of 1H-Imidazole-2,4-dicarboxylic acid would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic nature could be derived. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich (nucleophilic centers), while the acidic protons of the carboxylic acid groups would be electron-poor (electrophilic centers).

While no specific studies on the 2,4-isomer are available, research on related imidazole derivatives has utilized DFT to elucidate their electronic characteristics. For instance, studies on other imidazole-dicarboxylate ligands in coordination complexes have shown how the electronic properties are tuned by the position of the substituent groups.

Simulation of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules and predict their photophysical behavior. Through TD-DFT calculations, it would be possible to simulate the absorption and emission spectra of this compound. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths, which relate to the intensity of the transitions.

Such simulations would reveal how the molecule interacts with light and whether it possesses interesting properties such as fluorescence or phosphorescence. The nature of the electronic transitions (e.g., n → π* or π → π*) could also be determined, providing a deeper understanding of its photochemistry. Although no specific photophysical data for the 2,4-isomer has been reported, studies on other substituted imidazoles have successfully used TD-DFT to explain their fluorescence properties.

Elucidation of Proton Conduction Mechanisms and Activation Energy

The presence of both proton-donating carboxylic acid groups and proton-accepting imidazole nitrogen atoms makes this compound a potential candidate for applications in proton-conducting materials. DFT calculations can be employed to investigate the mechanisms of proton transport.

Two primary mechanisms are typically considered: the Grotthuss mechanism, which involves the hopping of protons along a hydrogen-bonded network, and the vehicle mechanism, where protons are transported by a diffusing molecule. DFT can be used to model the hydrogen-bonding interactions between adjacent this compound molecules and to calculate the energy barriers associated with proton transfer from a carboxylic acid group of one molecule to the imidazole ring of a neighboring molecule. The activation energy for this process is a key determinant of the material's proton conductivity.

While direct computational studies on the proton conductivity of the 2,4-isomer are absent, extensive research on imidazole and its derivatives has established their importance in facilitating proton transport in various materials, including metal-organic frameworks (MOFs). These studies consistently show that the imidazole moiety can act as an efficient proton relay station.

Molecular Modeling and Dynamics in Coordination Networks

This compound is a multifunctional ligand capable of coordinating to metal ions through its nitrogen atoms and the oxygen atoms of its carboxylate groups. This makes it a promising building block for the construction of coordination polymers and MOFs.

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are instrumental in understanding the structure, stability, and dynamics of such extended networks. By defining a suitable force field that describes the interactions between the atoms, it is possible to simulate the behavior of these materials over time.

While no coordination networks based specifically on the 2,4-isomer have been computationally modeled, the vast body of literature on MOFs derived from the 4,5-isomer demonstrates the power of these techniques in predicting and rationalizing the properties of such materials. These studies have shown how the choice of ligand isomer can dramatically influence the resulting network topology and function.

Potential Biological Interactions and Mechanistic Studies Excluding Clinical/dosage/safety

Enzyme Inhibition Studies (Conceptual Framework)

The structure of 1H-imidazole-dicarboxylic acid suggests a strong potential for enzyme inhibition, particularly for metalloenzymes. The nitrogen atoms in the imidazole (B134444) ring and the oxygen atoms of the carboxylate groups can act as coordination sites for metal ions that are essential for the catalytic activity of these enzymes. researchgate.net

Metallo-β-Lactamase (MBL) Inhibition: Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govnih.gov The imidazole-carboxylic acid core acts as a "metal-binding pharmacophore" (MBP) that can bind to the zinc ions in the active site of MBLs like Verona Integron-encoded MBLs (VIMs). nih.govnih.gov This interaction blocks the enzyme's ability to hydrolyze antibiotics, potentially restoring their efficacy. nih.gov Structure-activity relationship (SAR) studies have shown that the 1H-imidazole-2-carboxylic acid scaffold is crucial for this inhibitory activity. nih.gov

Kinase Inhibition: Imidazole-based compounds have been investigated for their ability to inhibit various kinases, which are critical in cellular signaling pathways. Mechanisms include the inhibition of enzymes like focal adhesion kinase (FAK) and aurora kinase. nih.gov

Topoisomerase Inhibition: Certain imidazole derivatives exert their effects by inhibiting topoisomerases, enzymes that manage the topology of DNA during replication and transcription. ijpsjournal.comnih.gov This inhibition disrupts essential cellular processes.

Other Enzyme Targets: The anti-inflammatory effects of some imidazole derivatives are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. nih.gov

| Enzyme Target | Imidazole Derivative Type | Conceptual Inhibition Mechanism |

| Metallo-β-Lactamases (MBLs) | 1H-imidazole-2-carboxylic acid derivatives | The imidazole-carboxylic acid core acts as a metal-binding pharmacophore, chelating the essential zinc ions in the enzyme's active site. nih.govnih.gov |

| Topoisomerase | General imidazole derivatives | Direct binding and stabilization of the enzyme-DNA complex or interference with catalytic function, preventing DNA re-ligation. ijpsjournal.comnih.gov |

| Aurora Kinase / FAK | General imidazole derivatives | Competitive binding at the ATP-binding site or allosteric modulation, disrupting phosphorylation cascades. nih.gov |

| COX-2 | General imidazole derivatives | Blocking the enzyme's active site to prevent the conversion of arachidonic acid into inflammatory prostaglandins. nih.gov |

DNA Interaction Mechanisms (Conceptual Framework)

The planar, aromatic nature of the imidazole ring, combined with its functional groups, allows for several modes of interaction with DNA. These interactions can disrupt DNA replication and transcription or induce DNA damage.

Intercalation and Groove Binding: The aromatic imidazole ring can insert itself between the base pairs of the DNA double helix (intercalation) or fit into the minor or major grooves of the DNA. rsc.orgmdpi.com Studies on imidazole terpyridine metal complexes have shown that zinc-based complexes can bind to DNA via an intercalative mode. rsc.org This type of interaction can distort the DNA structure, interfering with the binding of DNA-processing proteins. mdpi.com

Coordinate and Covalent Binding: The nitrogen atoms of the imidazole ring can form coordinate bonds with metal ions, which can then bind to the phosphate (B84403) backbone or the bases of DNA. rsc.org Copper-based imidazole terpyridine complexes, for instance, demonstrate coordinate binding to DNA bases. rsc.org

DNA Cleavage: Some imidazole derivatives can induce cleavage of the DNA strands. This can occur through two primary pathways:

Oxidative Cleavage: Redox-active metal complexes of imidazoles can generate reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleotide bases, leading to strand breaks. rsc.org This is a known mechanism for some copper complexes. rsc.org

Hydrolytic Cleavage: The compound can facilitate the hydrolysis of the phosphodiester bonds in the DNA backbone, a mechanism observed with some zinc complexes. rsc.org

Inhibition of Nucleic Acid Synthesis: A well-established mechanism for nitroimidazole compounds like metronidazole (B1676534) involves the reduction of the nitro group within anaerobic cells to form highly reactive nitroso radicals. wikipedia.org These radicals can bind to and disrupt the helical structure of DNA, thereby inhibiting nucleic acid synthesis and leading to cell death. wikipedia.org

Modulation of Immune Responses (Conceptual Framework)

Imidazole derivatives possess the structural features to act as immunomodulatory and anti-inflammatory agents through several conceptual mechanisms.

Inhibition of Inflammatory Mediators: As mentioned, imidazole compounds can inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. nih.gov

Modulation of Immune Cell Activity: The imidazole scaffold can interfere with the processes of immune cells. For example, some derivatives have been noted to inhibit the degranulation of neutrophils, preventing the release of inflammatory agents at a site of inflammation. nih.gov

Regulation of Signaling Pathways: The anti-inflammatory properties of some imidazoles, such as metronidazole, are linked to their ability to decrease the activation of nuclear factor-kappa B (NF-κB). wikipedia.org NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, these compounds can suppress the inflammatory cascade. wikipedia.org

Control of Reactive Oxygen Species (ROS): Certain imidazole compounds can influence the production of ROS and nitric oxide by activated immune cells like macrophages. wikipedia.org By reducing these reactive species, they can mitigate oxidative stress, which is a major component of the inflammatory response. wikipedia.org

Interaction with Biological Membranes (Conceptual Framework)

The ability of a compound to exert a biological effect often depends on its capacity to cross biological membranes to reach its intracellular target. The physicochemical properties of 1H-Imidazole-2,4-dicarboxylic acid dictate its potential interactions with the lipid bilayer of cell membranes.

Influence of pH and Charge State: The protonation state of this compound is highly dependent on the surrounding pH. researchgate.net The two carboxylic acid groups and the imidazole ring can exist in different protonated or deprotonated states. researchgate.net At physiological pH, the carboxylic acid groups are likely to be deprotonated (negatively charged), which would hinder passive diffusion across the nonpolar lipid membrane. However, transient protonation or specific transport proteins could facilitate entry into the cell.

Membrane Penetration: Despite potential hydrophilic character, certain optimized derivatives of 1H-imidazole-2-carboxylic acid have been shown to cross the outer membrane of Gram-negative bacteria to reach their intracellular targets, demonstrating that the scaffold can be modified to achieve membrane permeability. nih.gov

General Pharmacological Activity Spectrum of Imidazole Derivatives (Focus on mechanisms, not specific drugs or trials)

The imidazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, due to its versatile binding capabilities. ijpsjournal.com This has led to the development of imidazole derivatives with a wide range of biological effects, all stemming from a few core mechanistic principles. rjptonline.orgjchemrev.comclinmedkaz.org

Antimicrobial Activity: This is one of the most prominent activities of imidazole derivatives. The mechanisms are diverse and include:

Inhibition of Nucleic Acid Synthesis: As seen with nitroimidazoles, which form DNA-damaging radicals. wikipedia.org

Enzyme Inhibition: Disruption of key bacterial enzymes, such as the metallo-β-lactamases that degrade antibiotics. nih.gov